molecular formula C11H9FN2O2 B11881066 4-Amino-5-fluoro-8-methylquinoline-3-carboxylic acid

4-Amino-5-fluoro-8-methylquinoline-3-carboxylic acid

Cat. No.: B11881066
M. Wt: 220.20 g/mol
InChI Key: GAGKNBIYFAEPAQ-UHFFFAOYSA-N
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Description

4-Amino-5-fluoro-8-methylquinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The presence of amino, fluoro, and carboxylic acid functional groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-fluoro-8-methylquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with suitable reagents. For instance, the reaction of 3-chloro-4-fluoroaniline with benzaldehyde and pyruvic acid in ethanol under reflux conditions can yield the desired quinoline derivative. The reaction conditions often include the use of catalysts such as toluenesulfonic acid or magnesium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-fluoro-8-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Amino-5-fluoro-8-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell growth or the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminoquinoline-3-carboxylic acid
  • 5-Fluoroquinoline-3-carboxylic acid
  • 8-Methylquinoline-3-carboxylic acid

Uniqueness

4-Amino-5-fluoro-8-methylquinoline-3-carboxylic acid is unique due to the combination of amino, fluoro, and methyl groups in its structure. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications, compared to other quinoline derivatives .

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

4-amino-5-fluoro-8-methylquinoline-3-carboxylic acid

InChI

InChI=1S/C11H9FN2O2/c1-5-2-3-7(12)8-9(13)6(11(15)16)4-14-10(5)8/h2-4H,1H3,(H2,13,14)(H,15,16)

InChI Key

GAGKNBIYFAEPAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)F)C(=C(C=N2)C(=O)O)N

Origin of Product

United States

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